

4-Chloro-3-sulfamoylbenzoic acid impurity identification methods

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Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

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Analytical Method Comparison

The table below summarizes the core characteristics and performance data of three identification methods as reported in the literature.

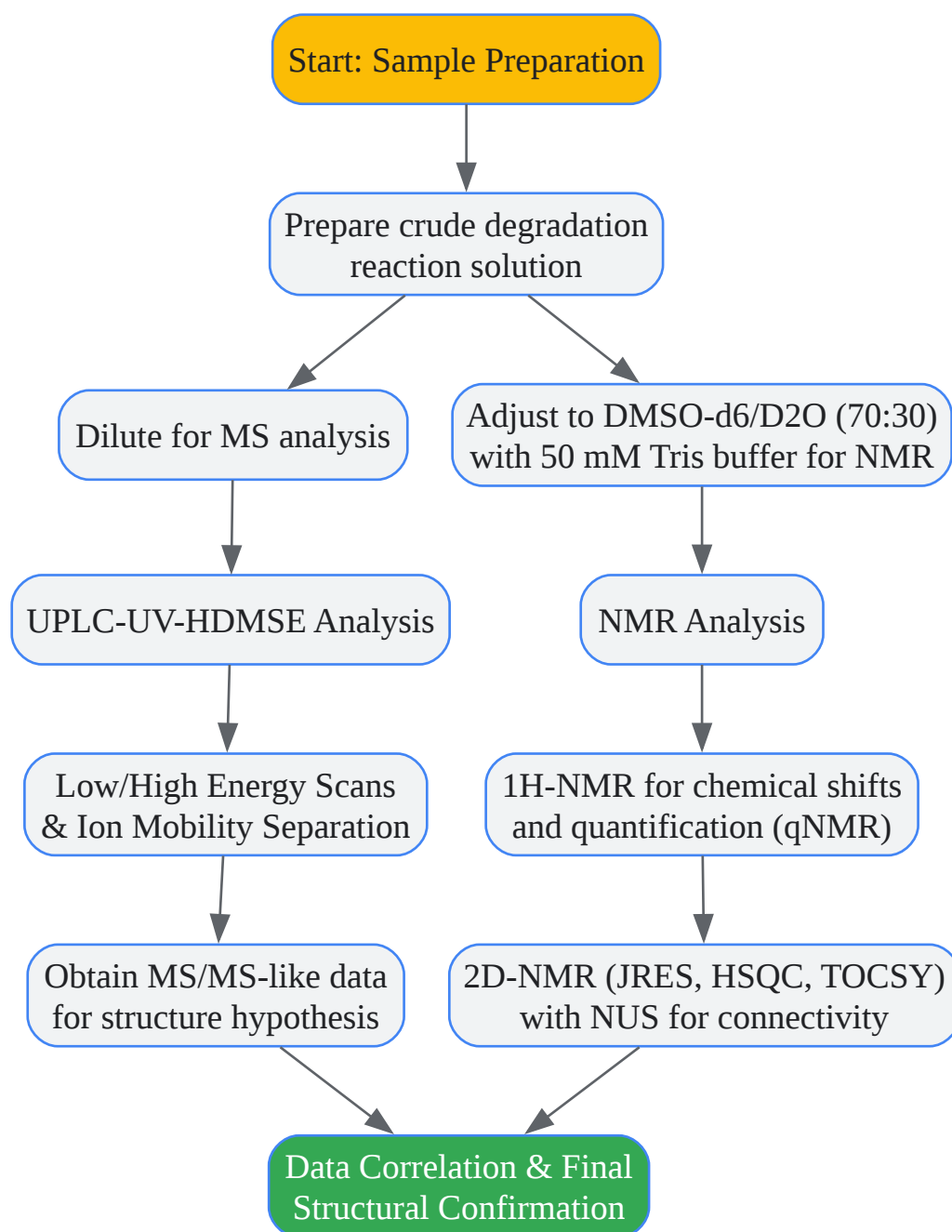
Method	Key Experimental Parameters	Performance Data	Primary Application Context
LC-MS & NMR [1]	LC: Reversed-phase UPLC. MS: ESI+ & ESI- HRMS; HDMSE mode for fragmentation. NMR: 1D/2D-NMR in DMSO-d6/D2O with Tris buffer. Sample Prep: Direct analysis of crude degradation mixtures.	LOQ (LC-UV): ~0.003 mM for Indapamide. [1] qNMR LOQ: 0.4 mM. [1]	Enables structural elucidation and confirmation of degradation products. [1] Investigation of forced degradation pathways of APIs (e.g., Indapamide); structural confirmation of impurities. TLC-Densitometry [2]
	Stationary Phase: Silica gel TLC plates. Mobile Phase: n-butanol-2-propanol-water-methylene chloride (10:7:2:5:3 v/v). Detection: UV densitometry at $\lambda=235$ nm. LOD: Lower than 0.02 $\mu\text{g}/\text{spot}$ for 4-Chloro-3-sulfamoylbenzoic acid. [2] Recovery: ~100%. [2] Precision: RSD \leq 3.29%. [2]		Routine quality control in tablets; quantitative determination of clopamide and its related impurities.

Detailed Experimental Protocols

For laboratories aiming to implement these methods, here are the detailed experimental workflows.

Protocol 1: LC-MS and NMR Workflow for Degradation Mixture Analysis

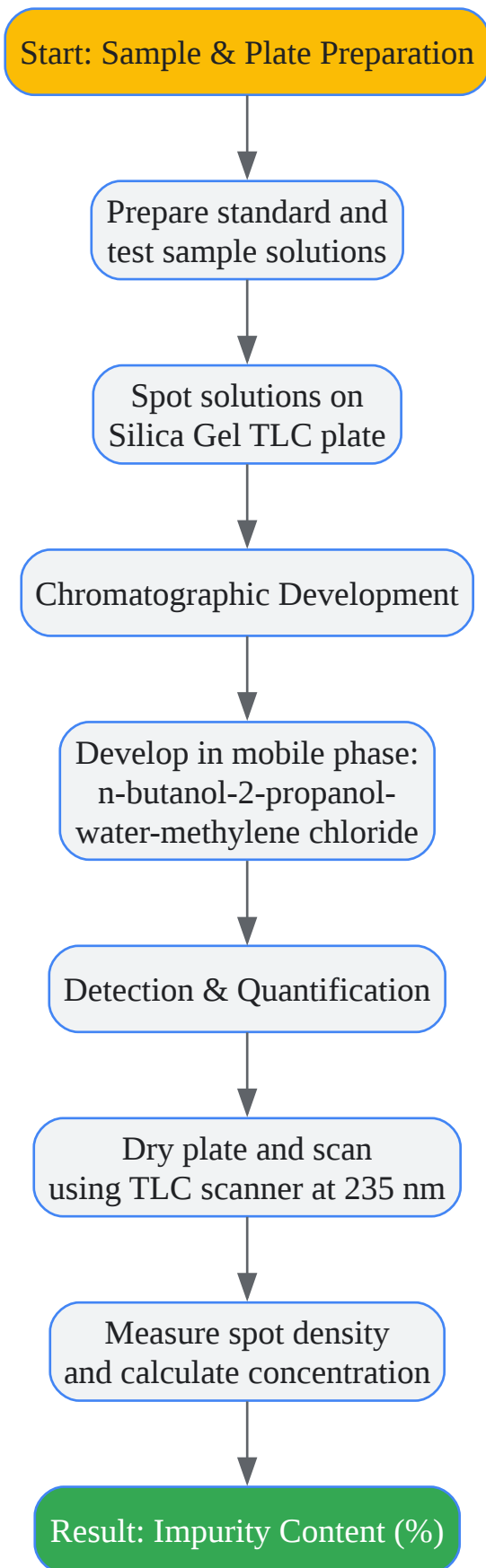
This protocol is designed for a comprehensive investigation of impurity structures and origins [1].



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Protocol 2: TLC-Densitometry for Impurity Quantification

This method is straightforward and cost-effective for routine quality control checks [2].



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Decision-Making Guide

Choosing the right method depends on your project's goals, resources, and requirements.

- **For Complete Structural Elucidation:** If the goal is to identify an unknown impurity or confirm the structure of a degradation product, the combined **LC-MS and NMR approach** is the definitive choice. It provides orthogonal data (exact mass, fragmentation pattern, and atomic connectivity) for unambiguous characterization [1].
- **For Routine Quality Control and Cost-Effectiveness:** If the impurity is known and the goal is to monitor its level in production batches, **TLC-densitometry** is highly effective. It offers excellent sensitivity, precision, and a much lower operational cost, allowing for high-throughput analysis [2].
- **For Highly Sensitive Quantification:** When dealing with very low impurity levels, **LC-UV or LC-MS** provides superior sensitivity (lower LOQ) compared to qNMR [1]. However, qNMR is invaluable as an absolute quantification method that does not require identical reference standards.

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References

1. A Deeper Investigation of Drug Degradation Mixtures ... [pmc.ncbi.nlm.nih.gov]
2. Chromatographic-densitometric Method for Determination ... [academia.edu]

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